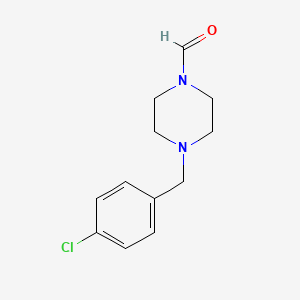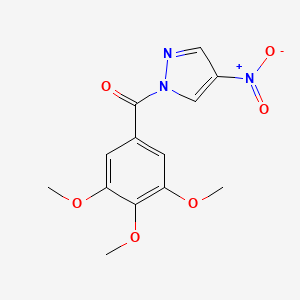
N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of piperazine derivatives, which have been shown to possess a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. In
Mechanism of Action
The exact mechanism of action of N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the modulation of the activity of the serotonergic and dopaminergic systems. N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. In addition, N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to bind to several receptors in the brain, including the 5-HT1A, 5-HT2A, and D2 receptors, which are known to be involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of ion channel activity. In addition, N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to have a modulatory effect on the activity of several brain regions, including the prefrontal cortex, amygdala, and hippocampus, which are known to be involved in the regulation of mood and anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide in lab experiments is its well-characterized pharmacological profile, which makes it a useful tool for studying the mechanisms underlying anxiety and depression. In addition, N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that have been used to study anxiety and depression. However, one of the main limitations of using N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide. One area of interest is the development of new synthetic methods for N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide that are more efficient and scalable. Another area of interest is the development of new analogs of N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide that have improved pharmacological properties, such as increased selectivity for specific receptors or increased potency. Finally, there is a need for further research on the mechanisms underlying the anxiolytic and antidepressant effects of N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide, which could lead to the development of new treatments for anxiety and depression.
Synthesis Methods
N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with 2,3-dimethylphenylpiperazine in the presence of a carboxylic acid, such as acetic acid. Another method involves the reaction of 3-chloroaniline with 2,3-dimethylphenylpiperazine in the presence of a base, such as potassium carbonate, followed by the addition of a carboxylic acid anhydride, such as acetic anhydride.
Scientific Research Applications
N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. Several studies have shown that N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide exhibits anxiolytic and antidepressant effects in animal models. In addition, N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to have a modulatory effect on the activity of the serotonergic and dopaminergic systems, which are known to play a key role in the regulation of mood and anxiety.
properties
IUPAC Name |
N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-5-3-8-18(15(14)2)22-9-11-23(12-10-22)19(24)21-17-7-4-6-16(20)13-17/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNOECLOEFHDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5739074.png)

![N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5739080.png)
![1-[2-(4-ethylphenoxy)ethyl]piperidine](/img/structure/B5739085.png)

![5-bromo-N-[4-(propionylamino)phenyl]-2-furamide](/img/structure/B5739098.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5739102.png)
![6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)

![2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5739149.png)

